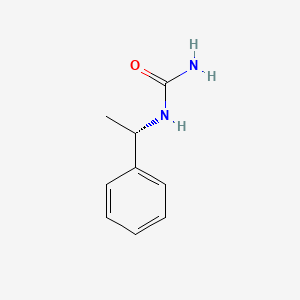

(S)-1-(1-phenylethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-phenylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBVEKNACPPAB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515186 | |

| Record name | N-[(1S)-1-Phenylethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25144-64-3 | |

| Record name | N-[(1S)-1-Phenylethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-(1-phenylethyl)urea mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (S)-1-(1-phenylethyl)urea and its Derivatives

The urea scaffold represents a cornerstone in modern medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with biological targets.[1] Within this chemical class, this compound has emerged as a privileged substructure, serving as the foundation for potent and specific modulators of critical physiological pathways. This technical guide provides a comprehensive analysis of the primary mechanisms of action attributed to this compound and its structurally related analogs. We will delve into its roles as a formidable inhibitor of the complement system's terminal pathway and as a specific blocker of Ca²⁺-release-activated Ca²⁺ (CRAC) channels. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and therapeutic development.

Part 1: Overview of this compound as a Bioactive Scaffold

Urea derivatives are integral to a wide array of clinically approved drugs and investigational compounds, owing to the unique physicochemical properties of the urea functional group.[1][2] This moiety can act as both a hydrogen bond donor and acceptor, enabling it to anchor molecules within protein binding sites with high affinity and specificity. The compound this compound exemplifies a versatile chemical starting point. Its structure combines the key urea core with a chiral phenylethyl group, a feature that has proven critical for stereospecific interactions with its biological targets. High-throughput screening campaigns have independently identified this scaffold as a hit compound for two distinct and therapeutically relevant targets: the complement system and CRAC channels.[3][4]

Part 2: Elucidation of Core Mechanisms of Action

Inhibition of the Complement System

The complement system is a crucial component of the innate immune system, comprising a cascade of over 25 proteins that work to eliminate pathogens and cellular debris.[3] While essential for host defense, its inappropriate or excessive activation is implicated in a host of inflammatory and autoimmune diseases.[3]

Mechanism of Inhibition: Targeting the Terminal Pathway

A derivative of this compound, specifically 1-(3,4-dimethoxyphenyl)-3-((S)-1-phenylethyl)urea, was first identified as a moderate inhibitor of the complement system with a half-maximal inhibitory concentration (IC₅₀) of 50 μM in a hemolytic assay.[3] Subsequent structural modifications have led to the development of highly potent analogs, with IC₅₀ values reaching as low as 13 nM.[3][5]

The primary mechanism of these compounds is the inhibition of the terminal stage of the complement cascade. Specifically, they have been demonstrated to block the deposition of C9, the final component required for the formation of the Membrane Attack Complex (MAC).[3][5] This inhibitory action is observed across all three complement activation pathways—classical, lectin, and alternative—while notably having no effect on the earlier deposition of C3 and C4.[3][5] This suggests a highly specific interaction with components of the terminal pathway, downstream of C5 convertase activity.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of this compound class is highly dependent on its stereochemistry. The (S)-enantiomer is critical for potent complement inhibition, with its counterpart, the (R)-enantiomer, displaying significantly weaker activity.[3] This stereospecificity strongly implies a specific binding interaction with a chiral pocket on the target protein. Further SAR studies have shown that modifications to the phenyl ring, particularly the introduction of long alkyl chains, can dramatically enhance inhibitory potency.[3]

| Compound | Modification | Complement Inhibition IC₅₀ (μM) |

| Hit 1 | 3,4-dimethoxyphenyl (left); (S)-phenylethyl (right) | 50[3] |

| 2c | 3,4-dimethoxyphenyl (left); (R)-phenylethyl (right) | >100 (16.95% inhibition at 100 μg/mL)[3] |

| 7l | 3-(hexyloxy)-4-methoxyphenyl (left); (S)-phenylethyl (right) | 0.013[3][5] |

Inhibition of CRAC Channels

Ca²⁺-release-activated Ca²⁺ (CRAC) channels are a pivotal component of store-operated calcium entry (SOCE), a fundamental mechanism for regulating intracellular Ca²⁺ concentrations. These channels, formed by ORAI1 proteins in the plasma membrane and gated by STIM1 proteins from the endoplasmic reticulum, are critical for T-cell activation and other immune responses.[4]

Mechanism of Inhibition: Targeting ORAI1

A high-throughput screen identified 1-phenyl-3-((S)-1-phenylethyl)urea as a novel inhibitor of CRAC channels.[4] The compound effectively blocks Ca²⁺ influx through these channels with an IC₅₀ value of 3.25 ± 0.17 μM.[4] Mechanistic studies revealed that the compound specifically targets the ORAI1 protein, the pore-forming subunit of the CRAC channel.[4] This inhibition leads to downstream effects, including a reduction in IL-2 production in Jurkat cells, a key cytokine in the immune response.[4]

Structure-Activity Relationship (SAR) Insights

Similar to its effect on the complement system, the stereochemistry of the phenylethyl group is crucial for CRAC channel inhibition. The (S)-configuration demonstrates superior potency compared to the (R)-configuration.[4] SAR studies on derivatives indicated that substitution on the phenyl ring on the right side of the urea moiety with electron-donating groups resulted in more potent inhibitory activity. Conversely, electron-withdrawing groups diminished activity.[4]

| Compound | R³ Substitution (Right-side phenyl) | CRAC Channel Inhibition IC₅₀ (μM) |

| Parent Hit | H | 3.25[4] |

| Derivative 5b | 4-OCH₃ | 1.83 |

Part 3: Experimental Protocols for Mechanistic Elucidation

Protocol: Hemolytic Assay for Complement Inhibition

This protocol provides a method to assess the activity of the classical complement pathway and its inhibition by test compounds.

Objective: To determine the IC₅₀ of this compound derivatives on the classical complement pathway.

Materials:

-

Gelatin Veronal Buffer (GVB²⁺)

-

Sensitized sheep erythrocytes (antibody-coated red blood cells)

-

Normal Human Serum (NHS) as a source of complement

-

Test compounds dissolved in DMSO

-

96-well V-bottom plates

-

Spectrophotometer (412 nm)

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in GVB²⁺. The final DMSO concentration should be kept below 1%.

-

Assay Setup: In a 96-well plate, add 25 µL of diluted test compound or GVB²⁺ (for control wells).

-

Complement Addition: Add 50 µL of diluted NHS to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to interact with complement proteins.

-

Cell Addition: Add 25 µL of sensitized sheep erythrocytes to each well.

-

Lysis Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

Pelleting: Centrifuge the plate to pellet intact erythrocytes.

-

Measurement: Transfer 50 µL of the supernatant to a new flat-bottom plate and measure the absorbance at 412 nm to quantify hemoglobin release.

-

Data Analysis: Calculate the percentage of hemolysis relative to the control (100% lysis) and plot against compound concentration to determine the IC₅₀ value.

Protocol: Intracellular Ca²⁺ Influx Assay for CRAC Channel Inhibition

This protocol measures changes in intracellular Ca²⁺ concentration in response to store depletion to assess CRAC channel activity.

Objective: To determine the IC₅₀ of this compound derivatives on CRAC channel-mediated Ca²⁺ influx.

Materials:

-

HEK293 cells stably co-expressing ORAI1 and STIM1.[4]

-

Fluo-4 AM or similar Ca²⁺-sensitive fluorescent dye.

-

Thapsigargin (to deplete ER Ca²⁺ stores).

-

Nominal Ca²⁺-free buffer.

-

Buffer containing 2 mM CaCl₂.

-

Test compounds dissolved in DMSO.

-

Fluorescence plate reader.

Methodology:

-

Cell Plating: Seed the HEK293-ORAI1/STIM1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with Fluo-4 AM in buffer for 60 minutes at 37°C.

-

Washing: Wash the cells with nominal Ca²⁺-free buffer to remove excess dye.

-

Compound Addition: Add the test compounds at various concentrations to the wells and incubate for 10-15 minutes.

-

Store Depletion: Add thapsigargin to all wells to passively deplete the ER Ca²⁺ stores.

-

Baseline Reading: Measure the baseline fluorescence using a plate reader.

-

Ca²⁺ Influx Initiation: Add the Ca²⁺-containing buffer (2 mM CaCl₂) to initiate SOCE.

-

Kinetic Measurement: Immediately begin recording fluorescence intensity every 2-5 seconds for 5-10 minutes.

-

Data Analysis: Calculate the peak fluorescence intensity or the area under the curve after Ca²⁺ addition. Plot the inhibition of the Ca²⁺ response against compound concentration to determine the IC₅₀.

Part 4: Synthesis and Future Directions

The synthesis of this compound and its derivatives is typically achieved through the reaction of a substituted aryl isocyanate with (S)-α-phenylethylamine.[3][6] The isocyanate intermediate can be generated from a corresponding carboxylic acid via a Curtius rearrangement.[3] This straightforward synthetic accessibility allows for extensive exploration of the chemical space around the core scaffold.

The dual mechanisms of action of the this compound scaffold present both opportunities and challenges. On one hand, it offers the potential for developing therapeutics for a range of immunological and inflammatory disorders. On the other, off-target effects must be carefully considered and engineered out through medicinal chemistry efforts. Future research should focus on:

-

Target Deconvolution: Identifying the precise molecular binding partner(s) in the terminal complement pathway.

-

Selectivity Optimization: Designing analogs that are highly selective for either complement C9 or the ORAI1 channel to create more targeted therapeutics.

-

In Vivo Efficacy: Translating the potent in vitro activities into animal models of complement- and CRAC channel-mediated diseases.

-

Exploration of Other Urea-Mediated Mechanisms: Investigating whether this specific scaffold possesses inhibitory activity against other known targets of urea compounds, such as urease or soluble epoxide hydrolase.[7][8]

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this promising chemical class.

References

-

Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link]

-

Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. PubMed. [Link]

-

A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]

-

Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. PubMed. [Link]

-

Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy. [Link]

-

Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PubMed. [Link]

-

Urease Assay Kit. Bio-Techne. [Link]

-

Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. MDPI. [Link]

-

One-pot sequential synthesis of isocyanates and urea compounds via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

-

Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. PubMed Central. [Link]

-

A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. [Link]

-

Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]

-

Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Taylor & Francis Online. [Link]

-

Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA. [Link]

-

Discovery of a urea-based hit compound as a novel inhibitor of transforming growth factor-β type 1 receptor: in silico and in vitro studies. RSC Publishing. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors | MDPI [mdpi.com]

The Emergence of a Chiral Scaffold: A Technical Guide to the Discovery and History of (S)-1-(1-phenylethyl)urea

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and applications of (S)-1-(1-phenylethyl)urea. We will explore the historical context of urea chemistry, the advent of chiral ureas in asymmetric synthesis, and the pivotal role of (S)-α-phenylethylamine as a chiral building block. This guide will delve into the synthetic methodologies for preparing this compound, detail its characterization, and discuss its applications, with a particular focus on its role as a precursor to potent bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chiral compound.

Introduction: From Wöhler's Synthesis to Chiral Architectures

The journey of urea in chemistry began in 1828 with Friedrich Wöhler's groundbreaking synthesis of urea from inorganic precursors, a discovery that shattered the theory of vitalism and laid the foundation for modern organic chemistry.[1][2] For over a century, urea and its derivatives were primarily explored for their applications in agriculture and medicine.[3][4] However, the latter half of the 20th century witnessed a paradigm shift, with urea derivatives emerging as crucial pharmacophores in drug discovery due to their ability to form stable hydrogen bonds with biological targets.[1]

The introduction of chirality into urea scaffolds opened up new frontiers in asymmetric synthesis and medicinal chemistry. Chiral ureas and thioureas have been extensively investigated as powerful organocatalysts, capable of activating substrates through hydrogen bonding and inducing stereoselectivity in a wide range of chemical transformations.[5][6] The ability to synthesize enantiomerically pure ureas became a critical endeavor, leading to the exploration of various chiral starting materials.

Among the most versatile and readily available chiral building blocks is (S)-α-phenylethylamine.[7] Its incorporation into the urea backbone has given rise to a class of chiral ligands and catalysts that have found widespread use in asymmetric synthesis.[8][9] this compound stands as a fundamental representative of this class, serving as a key intermediate and a structural motif in more complex and biologically active molecules.

The Genesis of this compound: A Historical Perspective

While a singular "discovery" event for the specific molecule this compound is not prominently documented, its emergence is intrinsically linked to the broader development of chiral urea chemistry. The synthesis of such compounds became feasible and desirable with the increasing availability of enantiopure amines like (S)-α-phenylethylamine, which itself is a classic resolving agent.[10][11]

The historical trajectory can be outlined as follows:

-

Early 20th Century: The fundamental reaction between an isocyanate and an amine to form a urea was well-established.

-

Mid-20th Century: The principles of stereochemistry and the importance of enantiomeric purity in biological systems were gaining recognition. The use of chiral resolving agents like (S)-α-phenylethylamine became more common.

-

Late 20th Century to Present: The field of asymmetric organocatalysis blossomed, with a significant focus on hydrogen-bond donors. This spurred the synthesis and investigation of a vast array of chiral ureas and thioureas, including those derived from (S)-α-phenylethylamine, for their catalytic prowess.[5][9] It is within this context that the synthesis and characterization of this compound and its derivatives would have become a routine yet important step in many research laboratories.

A significant milestone in the application of a closely related derivative was the discovery of 1-phenyl-3-(1-phenylethyl)urea compounds as potent complement inhibitors.[12][13][14] This discovery, emerging from high-throughput screening, highlighted the therapeutic potential of this structural class and spurred further investigation into its synthesis and structure-activity relationships.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its N'-substituted analogs is typically achieved through the reaction of an isocyanate with (S)-α-phenylethylamine or by reacting an amine with a carbamoylating agent derived from (S)-α-phenylethylamine.

General Synthetic Approach: Isocyanate Addition

The most common and straightforward method for the synthesis of N,N'-disubstituted ureas involves the nucleophilic addition of an amine to an isocyanate.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Uremia: A historical reappraisal of what happened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and Applications of (Thio)Urea-Containing Chiral Quaternary Ammonium Salt Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-(1-phenylethyl)urea: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(1-phenylethyl)urea is a chiral organic compound of significant interest in medicinal chemistry and asymmetric synthesis. Its stereospecific structure plays a crucial role in its biological activity, particularly as a potential complement inhibitor. This guide provides a comprehensive overview of its chemical properties, detailed structural elucidation, and established synthetic protocols. The causality behind experimental choices and the importance of stereochemistry are emphasized throughout, offering field-proven insights for researchers in drug discovery and development.

Introduction

Urea derivatives represent a cornerstone in medicinal chemistry, with their unique ability to form stable hydrogen bonds with biological targets, influencing a wide array of physiological responses.[1] The introduction of chirality into urea scaffolds, as seen in this compound, adds a layer of stereospecificity that can be critical for therapeutic efficacy. This molecule has emerged as a valuable building block and a lead compound in the development of novel therapeutics, most notably in the modulation of the complement system, a key component of the innate immune response. The S-configuration of the phenylethyl moiety has been identified as being of critical importance for this biological activity. This guide aims to provide a detailed technical overview of the fundamental chemical and structural properties of this compound, alongside practical synthetic methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 25144-64-3 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

Solubility

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble | The presence of the polar urea group allows for some interaction with water, but the nonpolar phenyl and ethyl groups limit overall solubility. |

| Ethanol | Soluble | The hydroxyl group and the alkyl chain of ethanol can interact favorably with both the polar and nonpolar regions of the molecule.[2] |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule.[5] |

| Dichloromethane | Soluble | A polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic substances. |

This solubility profile is qualitative and based on general principles and related compounds. Experimental verification is recommended for specific applications.

Thermal Properties

While a specific melting point for this compound is not definitively reported in readily available literature, related N-phenylethylurea has a melting point of 110 °C.[6] It is crucial to determine the melting point of a synthesized batch as a key indicator of purity.

Structural Elucidation

The three-dimensional structure of this compound is fundamental to its chemical behavior and biological activity.

Chemical Structure

The molecule consists of a urea functional group substituted with an (S)-1-phenylethyl group. The chiral center is located at the benzylic carbon of the phenylethyl moiety.

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic Data

3.2.1. 1H NMR Spectroscopy (Predicted)

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

CH (benzylic): A quartet around δ 4.8-5.0 ppm due to coupling with the methyl protons.

-

NH (urea): Two broad singlets, one for the NH adjacent to the chiral center and one for the terminal NH₂, in the range of δ 5.0-7.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.

-

CH₃ (methyl): A doublet around δ 1.4-1.6 ppm due to coupling with the benzylic proton.

-

NH₂ (urea): A broad singlet that may exchange with D₂O.

3.2.2. 13C NMR Spectroscopy (Predicted)

-

C=O (urea): A signal in the range of δ 155-160 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-145 ppm.

-

CH (benzylic): A signal around δ 50-55 ppm.

-

CH₃ (methyl): A signal in the upfield region, around δ 20-25 ppm.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two or more bands in the region of 3200-3500 cm⁻¹, characteristic of the primary and secondary amine groups in the urea moiety.

-

C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H Bending (Amide II): A band in the region of 1550-1640 cm⁻¹.

-

C-N Stretching: Bands in the fingerprint region, typically around 1400-1480 cm⁻¹.

-

Aromatic C-H Stretching: Bands just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

3.2.4. Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 164.

-

Major Fragmentation Patterns: Expect fragmentation at the benzylic position to give a fragment at m/z = 105 (C₆H₅CHCH₃) and cleavage of the urea group.

Synthesis of this compound

The synthesis of unsymmetrical ureas is a well-established transformation in organic chemistry. The most common and direct method involves the reaction of an amine with an isocyanate.

Synthetic Strategy: Isocyanate Addition

This approach leverages the high reactivity of the isocyanate group towards the nucleophilic amine. The chirality is introduced through the use of enantiomerically pure (S)-(-)-alpha-phenylethylamine as the starting material.

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: From (S)-(-)-alpha-Phenylethylamine and Sodium Cyanate

This protocol is adapted from established methods for the synthesis of aryl ureas.[7] The key is the in situ generation of isocyanic acid from sodium cyanate under acidic conditions, which then reacts with the chiral amine.

Materials:

-

(S)-(-)-alpha-Phenylethylamine

-

Sodium Cyanate (NaOCN)

-

Glacial Acetic Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Amine Salt: In a round-bottom flask, dissolve (S)-(-)-alpha-phenylethylamine (1.0 eq) in a mixture of glacial acetic acid and water. This in situ formation of the acetate salt of the amine enhances its solubility in the aqueous medium.

-

Preparation of the Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.1 eq) in water.

-

Reaction: Slowly add the sodium cyanate solution to the stirred solution of the amine salt. The reaction is typically exothermic, and a white precipitate of this compound should begin to form.

-

Isolation: After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion. The resulting suspension is then cooled in an ice bath to maximize precipitation. The solid product is collected by vacuum filtration and washed with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure this compound as a white crystalline solid.[2]

Causality of Experimental Choices:

-

Acidic Conditions: The use of acetic acid is crucial for protonating the cyanate ion to form isocyanic acid (HNCO), the reactive electrophile in this synthesis.

-

In Situ Salt Formation: Preparing the acetate salt of the amine not only improves its water solubility but also prevents the free amine from undergoing side reactions.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or by-products. The choice of an ethanol/water mixture allows for good solubility at elevated temperatures and poor solubility at lower temperatures, facilitating crystal formation.

Applications and Biological Significance

The primary interest in this compound stems from its potential as a therapeutic agent, particularly as a modulator of the complement system.

Complement Inhibition

Derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as potent inhibitors of the complement system, a critical part of the innate immune response.[8] Inappropriate activation of the complement system is implicated in a variety of inflammatory and autoimmune diseases. Studies have shown that the (S)-configuration at the chiral center of the phenylethyl moiety is essential for high inhibitory activity. This stereospecificity highlights the importance of the three-dimensional arrangement of the molecule for its interaction with its biological target.

Chiral Building Block in Asymmetric Synthesis

Due to its defined stereochemistry, this compound can also serve as a valuable chiral building block or a component of chiral catalysts in asymmetric synthesis. The urea functionality can participate in hydrogen bonding, which can be exploited to create a chiral environment for stereoselective transformations.

Conclusion

This compound is a molecule of considerable interest due to its stereospecific biological activity and its potential as a chiral building block. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed analysis of its structure, and a practical synthetic protocol. The emphasis on the causality behind experimental choices and the critical role of stereochemistry provides a solid foundation for researchers working with this and related chiral molecules in the fields of medicinal chemistry and drug development. Further research to fully characterize its spectroscopic properties and explore its therapeutic potential is warranted.

References

-

Royal Society of Chemistry. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. PubMed Central. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2006). Electronic Supplementary Information (ESI). Retrieved January 9, 2026, from [Link]

-

Organic-chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). X-ray structures of (S)-1-(2-nitrophenyl)-3-(1-phenylethyl)urea and.... Retrieved January 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Urea, N-ethyl-N'-phenyl-. NIST WebBook. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, X= Cl, Br, and NO2. PubMed Central. Retrieved January 9, 2026, from [Link]

-

American Chemical Society. (2019). Highly Enantioselective Synthesis of Acyclic N,N′-Acetals by Chiral Urea Derived from Quinine Catalyzed the Addition of Aryl Amines to Isatin-Derived Ketimines. Organic Letters. Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033945). Retrieved January 9, 2026, from [Link]

-

Unknown Source. (n.d.). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PubMed Central. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Applications of biological urea-based catalysts in chemical processes. Retrieved January 9, 2026, from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0027263). Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). Urea, N,N-dimethyl-N'-(2-phenylethyl)-N'-pentyl- - Optional[MS (GC)] - Spectrum. Retrieved January 9, 2026, from [Link]

-

Global Substance Registration System. (n.d.). N-((1R)-1-(HYDROXYMETHYL)-2-PHENYLETHYL)UREA. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Representative parts of (A) FTIR spectrum; (B) 1 H NMR spectrum of.... Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). arylureas i. cyanate method. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 1-acetyl-3-(1,2-diphenylethyl)urea - Optional[FTIR] - Spectrum. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). x Ray crystallography. PubMed Central. Retrieved January 9, 2026, from [Link]

-

MDPI. (2023). Interface Chirality: From Biological Effects to Biomedical Applications. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved January 9, 2026, from [Link]

-

jinjiang melamine. (n.d.). Solubility Of Urea Overview. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental FTIR spectrum of N-iso-butyl, S-2-nitro-1-phenylethyl dithiocarbamate. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed Central. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 1,1-Dimethyl-3-phenyl-urea - Optional[1H NMR] - Spectrum. Retrieved January 9, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Urea. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 1,1-Diethyl-3-phenylurea - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N-(2-Phenylethyl)urea. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. PubMed. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-(1-phenylethyl)urea. PubChem. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2000). Synthesis of 14C-labeled S-(-)-1-phenylethylamine and its application to the synthesis of [14C] CI-1021, a potential antiemetic agent (1). Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of a novel enantiopure chiral isothiourea with potential applications in enantioselective synthesis. Retrieved January 9, 2026, from [Link]

-

Oreate AI Blog. (2025). Urea Melting Point Range. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Naphthalen-1-yl-1-(2-phenylethyl)urea. PubChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 25144-64-3 [amp.chemicalbook.com]

- 3. (R)-1-(1-phenylethyl)urea | C9H12N2O | CID 13013340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2158-04-5: N-(2-Phenylethyl)urea | CymitQuimica [cymitquimica.com]

- 5. Solubility Of Urea Overview [jinjiangmelamine.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]

(S)-1-(1-phenylethyl)urea: A Technical Guide to a Novel Complement C9 Inhibitor

Abstract

The complement system, a cornerstone of innate immunity, represents a double-edged sword: essential for host defense, yet a potent driver of pathology when dysregulated. Therapeutic modulation of this cascade is a frontier in drug development, with a growing need for specific, small-molecule inhibitors. This technical guide provides an in-depth exploration of (S)-1-(1-phenylethyl)urea and its derivatives, a novel class of potent complement inhibitors. Initially identified through high-throughput screening, this chemical scaffold has been optimized to yield compounds with nanomolar efficacy. We will dissect its mechanism of action, focusing on the targeted inhibition of complement component C9 deposition, a critical step in the formation of the membrane attack complex (MAC). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, structure-activity relationships, and biological evaluation of this promising class of complement inhibitors.

Introduction: The Complement Cascade and the Therapeutic Rationale for C9 Inhibition

The complement system comprises a complex network of over 30 proteins that act in a triggered-enzyme cascade.[1] Activation proceeds via three main pathways: the classical, lectin, and alternative pathways, all of which converge at the cleavage of C3.[1] This convergence leads to a powerful amplification loop and culminates in the formation of the MAC (C5b-9), a pore-forming complex that lyses target cells.[2] While vital for clearing pathogens, aberrant complement activation contributes to the pathophysiology of numerous inflammatory and autoimmune diseases.[2]

Targeting the terminal pathway, specifically the polymerization of C9 to form the MAC pore, presents an attractive therapeutic strategy. Inhibition at this late stage preserves the upstream functions of the complement system, such as opsonization and clearance of immune complexes, while preventing the direct cell lysis and pro-inflammatory effects mediated by the MAC.

This compound emerged from high-throughput screening as a promising starting point for the development of C9 inhibitors.[2] Subsequent structural modifications have led to the discovery of highly potent analogs, demonstrating the therapeutic potential of this chemical class.[2]

Mechanism of Action: Selective Inhibition of C9 Deposition

A key finding in the characterization of this inhibitor class is its specific action on the terminal complement pathway. Studies have shown that the optimized analog, compound 7l , effectively inhibits C9 deposition irrespective of the initiating pathway (classical, lectin, or alternative).[2][3] Crucially, this inhibition occurs without affecting the deposition of earlier complement components like C3 and C4.[2][3] This selectivity underscores the targeted nature of these inhibitors towards the final steps of MAC formation.

The Role of C9 in MAC Formation

The formation of the MAC is initiated by the cleavage of C5 into C5a and C5b. C5b then sequentially binds C6, C7, and C8 to form the C5b-8 complex, which inserts into the target cell membrane. This complex then serves as a receptor for multiple C9 molecules, which polymerize to form a transmembrane pore, leading to cell lysis.

Caption: Formation of the Membrane Attack Complex (MAC).

Hypothetical Molecular Interaction with C9

While the precise molecular binding site of this compound on C9 has not been definitively elucidated, a plausible hypothesis can be formulated based on the known structure of C9 and the structure-activity relationship (SAR) of the inhibitors. C9 polymerization is a critical step in MAC formation, and it is likely that these inhibitors interfere with this process.

Hypothesis: this compound and its analogs may bind to a hydrophobic pocket on the C9 monomer that is crucial for the conformational changes required for polymerization or for the protein-protein interactions between C9 monomers. The SAR data, which highlights the importance of the lipophilic side chain on the urea nitrogen, supports this hypothesis. The urea moiety itself could form key hydrogen bonds within the binding site. Further computational modeling and structural biology studies are warranted to validate this proposed mechanism.

Synthesis and Structure-Activity Relationship (SAR)

The initial hit, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, was identified with moderate activity. A systematic SAR exploration led to the discovery of significantly more potent analogs.[2]

General Synthesis Scheme

The synthesis of 1-phenyl-3-(1-phenylethyl)urea derivatives generally involves the reaction of a substituted phenyl isocyanate with (S)-α-phenylethylamine.[2] A representative synthesis is outlined below:

Caption: Workflow for the Classical Pathway Hemolytic Assay (CH50).

Alternative Pathway ELISA

This assay measures the ability of a test compound to inhibit the deposition of C9 on a surface that activates the alternative pathway.

Materials:

-

ELISA plates coated with a lipopolysaccharide (LPS)

-

Normal Human Serum (NHS)

-

GVB-Mg-EGTA buffer

-

Anti-C9 antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Test compound stock solution

Protocol:

-

Plate Preparation:

-

Coat ELISA plates with LPS overnight at 4°C.

-

Wash the plates with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in GVB-Mg-EGTA.

-

Add 50 µL of diluted test compound to the wells.

-

Add 50 µL of diluted NHS in GVB-Mg-EGTA.

-

Incubate for 1 hour at 37°C.

-

Wash the plates.

-

Add 100 µL of diluted anti-C9 primary antibody and incubate for 1 hour at room temperature.

-

Wash the plates.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plates.

-

Add 100 µL of TMB substrate and incubate until color develops.

-

Add 100 µL of stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of small-molecule complement inhibitors with a specific mechanism of action targeting C9 deposition. The high potency and selectivity of optimized analogs make them valuable tools for studying the role of the terminal complement pathway in disease and as potential therapeutic candidates.

Future research should focus on several key areas:

-

Elucidation of the Molecular Binding Site: X-ray crystallography or cryo-electron microscopy studies of C9 in complex with a potent inhibitor are needed to definitively identify the binding site and interaction motifs.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are required to assess the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their in vivo efficacy in relevant disease models.

-

Further SAR Optimization: While significant potency has been achieved, further optimization of the scaffold could lead to improved pharmacokinetic properties and reduced off-target effects.

The development of specific, orally bioavailable small-molecule inhibitors of the complement system remains a significant goal in drug discovery. The this compound scaffold provides a strong foundation for achieving this objective and holds the potential to deliver novel therapies for a range of complement-mediated diseases.

References

-

Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link] [2]2. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC. National Center for Biotechnology Information. [Link] [2][4]3. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PubMed. National Center for Biotechnology Information. [Link] [3]4. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. ScienceDirect. [Link]

-

Urea, phenyl-, and - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The complement system: history, pathways, cascade and inhibitors. European Journal of Microbiology and Immunology. [Link] [1]7. Classical Pathway of Hemolytic Assay Protocol. Creative Biolabs. [Link]

-

Alternative Pathway of Complement Analysis Protocol. Creative Biolabs. [Link]

Sources

- 1. Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioorganic-chemistry.com [bioorganic-chemistry.com]

(S)-1-(1-phenylethyl)urea: A Technical Guide to a Novel CRAC Channel Inhibitor

Intended Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and channelopathy.

Executive Summary

Calcium release-activated calcium (CRAC) channels are pivotal regulators of cellular calcium signaling, particularly in immune cells. Their dysregulation is implicated in a host of autoimmune and inflammatory diseases, making them a prime target for therapeutic intervention. This guide provides a comprehensive technical overview of (S)-1-(1-phenylethyl)urea, a novel small molecule inhibitor of the CRAC channel. We will delve into the molecular mechanism of CRAC channel function, the specific inhibitory action of this compound on the ORAI1 subunit, detailed protocols for its characterization, and its therapeutic potential.

The CRAC Channel: A Master Regulator of Calcium Signaling

The CRAC channel is a highly calcium-selective ion channel responsible for store-operated calcium entry (SOCE), a fundamental process for replenishing intracellular calcium stores and sustaining calcium-dependent cellular responses.[1] The two key molecular players in CRAC channel function are:

-

STIM1 (Stromal Interaction Molecule 1): An endoplasmic reticulum (ER) resident protein that acts as a calcium sensor. Upon depletion of ER calcium stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.

-

ORAI1: The pore-forming subunit of the CRAC channel located in the plasma membrane. The interaction between aggregated STIM1 and ORAI1 triggers the opening of the ORAI1 pore, allowing for a sustained influx of extracellular calcium.

This influx of calcium is critical for a variety of downstream signaling pathways, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is essential for T-cell activation and cytokine production.[2]

Figure 1: Simplified signaling pathway of CRAC channel activation.

This compound: A Potent and Specific ORAI1 Inhibitor

Through high-throughput screening of a large compound library, 1-phenyl-3-(1-phenylethyl)urea was identified as a novel inhibitor of the CRAC channel.[3] Subsequent structure-activity relationship (SAR) studies revealed that the (S)-enantiomer is the more potent inhibitor.[3]

Chemical Properties and Synthesis

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

| Stereochemistry | (S)-enantiomer |

Synthesis: The synthesis of this compound can be achieved through a straightforward nucleophilic addition reaction between phenyl isocyanate and (S)-(-)-alpha-methylbenzylamine (also known as (S)-1-phenylethylamine).

Figure 2: Synthesis of this compound.

A general procedure involves dissolving (S)-1-phenylethylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the dropwise addition of phenyl isocyanate. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product can then be isolated and purified by standard techniques such as filtration and recrystallization.[2]

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the ORAI1 subunit of the CRAC channel.[3] This has been demonstrated through experiments using constitutively active ORAI1 mutants, where the compound was still able to block calcium influx in the absence of STIM1 activation.[3] This direct action on the pore-forming subunit is a desirable characteristic for a therapeutic inhibitor.

Potency and Efficacy

In HEK293 cells stably co-expressing ORAI1 and STIM1, this compound inhibits store-operated calcium influx with an IC50 of 3.25 ± 0.17 µmol/L .[3] Furthermore, derivatives of this compound have shown the ability to inhibit the production of Interleukin-2 (IL-2) in Jurkat T-cells, a key cytokine in the immune response, demonstrating the functional consequence of CRAC channel inhibition.[3]

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro characterization of this compound and other potential CRAC channel inhibitors.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol utilizes the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to store depletion.

Materials:

-

HEK293 cells stably expressing ORAI1 and STIM1

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) with and without CaCl2

-

Thapsigargin

-

This compound

-

Fluorescence plate reader or microscope capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

-

Cell Preparation: Seed HEK293-ORAI1/STIM1 cells onto black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in calcium-free HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash cells once with calcium-free HBSS.

-

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash cells twice with calcium-free HBSS to remove extracellular dye.

-

-

Inhibitor Incubation: Incubate cells with varying concentrations of this compound in calcium-free HBSS for 15-30 minutes.

-

Store Depletion: Add thapsigargin (1-2 µM final concentration) to the wells to irreversibly inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and induce passive depletion of ER calcium stores.

-

Measurement of SOCE:

-

Place the plate in the fluorescence reader and begin recording the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation.

-

After establishing a stable baseline, add CaCl2 (1-2 mM final concentration) to the wells to initiate calcium influx through the now-open CRAC channels.

-

Continue recording the fluorescence ratio to measure the increase in intracellular calcium.

-

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak calcium influx in treated cells to untreated controls.

Figure 3: Workflow for the Fura-2 AM based SOCE assay.

Electrophysiological Recording of CRAC Currents (I-CRAC)

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels.

Materials:

-

HEK293 cells expressing ORAI1 and STIM1

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH)

-

Internal solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to elicit currents.

-

The inclusion of BAPTA in the internal solution will chelate intracellular calcium and passively deplete ER stores, leading to the gradual activation of I-CRAC. This is observed as a progressively increasing inwardly rectifying current.

-

-

Inhibitor Application: Once a stable I-CRAC is established, perfuse the external solution containing this compound onto the cell.

-

Data Analysis: The inhibition of I-CRAC is measured as the reduction in current amplitude at a specific negative potential (e.g., -80 mV) in the presence of the compound compared to the pre-drug control.

T-cell Activation Assay (IL-2 Production)

This assay assesses the functional downstream consequences of CRAC channel inhibition on T-cell activation.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

ELISA kit for human IL-2

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

-

Cell Treatment:

-

Resuspend Jurkat T-cells in RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

-

T-cell Stimulation:

-

Add the treated cells to the anti-CD3 coated plate.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to provide co-stimulation.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

IL-2 Measurement:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of IL-2 using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: The inhibition of IL-2 production is calculated by comparing the IL-2 levels in the supernatant of treated cells to that of stimulated, untreated cells.

Therapeutic Potential and Future Directions

The critical role of CRAC channels in T-cell activation makes them a highly attractive target for the treatment of a wide range of autoimmune and inflammatory disorders. Pharmacological inhibition of ORAI1 has been shown to be effective in animal models of diseases such as multiple sclerosis and inflammatory bowel disease.[2]

This compound, as a specific inhibitor of ORAI1, holds significant promise as a lead compound for the development of novel immunomodulatory and anti-inflammatory drugs. Its key advantages include:

-

Specificity for ORAI1: Direct targeting of the channel pore reduces the likelihood of off-target effects on other components of the calcium signaling machinery.

-

Favorable Chemical Scaffold: The urea-based structure provides a versatile platform for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

In vivo Efficacy: Evaluating the therapeutic efficacy of this compound and its optimized derivatives in relevant animal models of autoimmune and inflammatory diseases.

-

Selectivity Profiling: A comprehensive assessment of the compound's selectivity against a broad panel of other ion channels and receptors is necessary to de-risk its development.

-

Pharmacokinetic and Toxicological Studies: Thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to evaluate the drug-like properties and safety profile of this compound class.

Conclusion

This compound represents a promising starting point for the development of a new class of CRAC channel inhibitors. Its well-defined mechanism of action, potent inhibition of ORAI1, and demonstrated functional effects on immune cell activation underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further characterization and optimization of this and other novel CRAC channel modulators, paving the way for new treatments for a range of debilitating diseases.

References

-

Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W. L., He, P. L., Zhu, F. H., Li, J., Lu, W., Blom, A. M., Zuo, J. P., & Nan, F. J. (2012). Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement. ACS Medicinal Chemistry Letters, 3(4), 317–321. [Link]

-

Vaeth, M., Eckstein, M., Shaw, P. J., Kozhaya, L., Yang, J., Berber, R., ... & Feske, S. (2016). Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function. The Journal of clinical investigation, 126(11), 4161-4175. [Link]

-

Davis, F. B., & Allen, C. F. H. (1931). Phenylurea. Organic Syntheses, 11, 84. [Link]

-

Li, S., Zhang, M., Yang, X., Tang, W., He, P., Zhu, F., ... & Nan, F. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica, 36(10), 1267-1276. [Link]

-

Kozak, J. A., Kerschbaum, H. H., & Cahalan, M. D. (2017). Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. In Calcium Entry Channels in Non-Excitable Cells (pp. 53-83). Springer, Cham. [Link]

-

Patsnap. (2024, June 25). What are ORAI1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Vaeth, M., & Feske, S. (2018). Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection. Seminars in immunopathology, 40(1), 69-82. [Link]

-

Al-Mousa, H., Al-Shammari, Z., Al-Ghonaium, A., Al-Dhekri, H., Al-Muhsen, S., & Al-Saud, B. (2012). Targeting Calcium Release-Activated Calcium (CRAC) Channel is not sufficient to prevent rejection in Non-Human Primate Kidney Transplantation. Journal of transplantation, 2012. [Link]

-

Parekh, A. B. (2011). Store-operated CRAC channels: function in health and disease. Physiological reviews, 91(2), 777-810. [Link]

-

ResearchGate. (2021, December 2). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Retrieved from [Link]

-

Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]

-

ResearchGate. (2020, March 2). Does anyone have IL2 production protocol?. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcium release activated channel. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Retrieved from [Link]

-

Patsnap. (2024, June 25). What are ORAI1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Charles River. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

-

Vaeth, M., & Feske, S. (2018). Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection. Seminars in immunopathology, 40(1), 69-82. [Link]

Sources

- 1. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(1-phenylethyl)urea Derivatives: A Technical Guide to Their Biological Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(S)-1-(1-phenylethyl)urea derivatives represent a versatile class of small molecules that have garnered significant attention in medicinal chemistry and drug discovery. The inherent chirality of the (S)-1-phenylethyl scaffold, coupled with the hydrogen bonding capabilities of the urea functional group, provides a unique framework for designing compounds with high affinity and selectivity for a diverse range of biological targets.[1] This guide offers an in-depth exploration of the key biological targets of these derivatives, delving into their mechanisms of action, and providing insights into the experimental methodologies used for their characterization. The content herein is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutics based on this promising chemical scaffold.

The Complement System: Potent Inhibition of the Terminal Pathway

A significant breakthrough in the therapeutic application of this compound derivatives has been the discovery of their potent inhibitory activity against the complement system, a critical component of the innate immune response.[2][3][4] Inappropriate activation of the complement cascade is implicated in a multitude of inflammatory and autoimmune diseases.

Molecular Target: Complement Component 9 (C9)

High-throughput screening and subsequent structural modifications have identified specific this compound derivatives as potent inhibitors of the complement system.[2][3] The primary target within this system is the terminal complement component C9.[2][3] These inhibitors effectively block the formation of the membrane attack complex (MAC), a key effector of complement-mediated cell lysis, by preventing the polymerization of C9.[2][3]

Mechanism of Action and Structure-Activity Relationships (SAR)

Initial screening identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a hit compound with moderate complement inhibition activity.[2] Extensive SAR studies revealed that the (S)-configuration of the chiral center is crucial for potent inhibitory activity.[2] Further optimization, particularly the introduction of a five- or six-carbon alkyl chain on the phenyl ring, led to the identification of highly potent inhibitors with IC50 values in the nanomolar range.[2][3] For instance, compound 7l demonstrated an exceptional IC50 value of 13 nM.[2][3] Mechanistic studies confirmed that these compounds inhibit C9 deposition in the classical, lectin, and alternative pathways of the complement system, without affecting the upstream deposition of C3 and C4.[2][3]

Quantitative Data: Complement Inhibitory Activity

| Compound | Modification | IC50 (nM)[2][3] |

| Hit 1 | 3,4-dimethoxyphenyl | 50,000 |

| 2c (R-enantiomer) | 3,4-dimethoxyphenyl | >100,000 (16.95% inhibition at 100 µg/mL)[2] |

| 7l | Introduction of a six-carbon chain | 13 |

Ion Channels: Modulation of Calcium Signaling

This compound derivatives have also emerged as novel inhibitors of Ca2+-release-activated Ca2+ (CRAC) channels, which play a pivotal role in calcium signaling and are implicated in immune disorders and allergies.[5]

Molecular Target: ORAI1

The primary molecular target for these derivatives within the CRAC channel complex is ORAI1, the pore-forming subunit.[5] By targeting ORAI1, these compounds effectively inhibit Ca2+ influx, a critical step in the activation of various cellular processes, including the production of pro-inflammatory cytokines like IL-2.[5]

Mechanism of Action and SAR Insights

High-throughput screening identified 1-phenyl-3-(1-phenylethyl)urea as an inhibitor of Ca2+ influx with an IC50 of 3.25 µM.[5] Structure-activity relationship studies highlighted the importance of the alkyl substituent on the α-position of the benzylic amine, with the (S)-configuration being more favorable for activity.[5] Furthermore, derivatives with electron-donating groups on the phenyl ring exhibited more potent inhibitory activity compared to those with electron-withdrawing groups.[5] Interestingly, N,N'-disubstituted or N'-substituted derivatives maintained their ability to inhibit IL-2 production while showing relatively low cytotoxicity, suggesting a promising therapeutic window.[5]

Quantitative Data: CRAC Channel Inhibition

| Compound | IC50 (µM) for Ca2+ Influx Inhibition[5] |

| 1-phenyl-3-(1-phenylethyl)urea | 3.25 ± 0.17 |

| Compound 5b (N,N'-disubstituted derivative) | Improved IL-2 inhibition, low cytotoxicity[5] |

Enzymes: A Diverse Range of Inhibitory Activities

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes.

Soluble Epoxide Hydrolase (sEH)

Urea and sulfonylurea derivatives have been extensively investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[6][7] While the specific this compound scaffold is not the most commonly cited for sEH inhibition, the broader class of urea derivatives demonstrates nanomolar potency.[6][7] The inhibition of sEH by these compounds is often competitive and tight-binding.[6] This suggests that this compound derivatives could be designed to target sEH effectively.

Indoleamine 2,3-dioxygenase 1 (IDO1)

Phenyl urea derivatives have been identified as selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy.[8] Although the initial hits did not specifically feature the (S)-1-(1-phenylethyl) moiety, the phenyl urea scaffold proved effective, with some derivatives achieving IC50 values in the sub-micromolar range.[8] This provides a strong rationale for exploring this compound derivatives as potential IDO1 inhibitors.

Other Enzymatic Targets

Research has also pointed towards the potential of urea derivatives, including those with a phenylethyl structure, to inhibit other enzymes such as:

-

β-glucuronidase : Some urea derivatives have shown inhibitory activity against this enzyme.[9]

-

α-chymotrypsin : Unsymmetrical 1,3-disubstituted urea derivatives have been identified as inhibitors of this digestive enzyme.[10]

-

MraY : Urea-containing compounds have been synthesized and evaluated as inhibitors of MraY, an enzyme involved in bacterial cell wall biosynthesis.[11]

Antimicrobial and Anticancer Potential

Beyond specific molecular targets, this compound derivatives have demonstrated broader biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Several N,N-disubstituted this compound derivatives have shown promising inhibitory activity against bacteria, including Acinetobacter baumannii.[12] This suggests that these compounds may interfere with essential bacterial processes, although the precise molecular targets are yet to be fully elucidated.

Anticancer Activity

Substituted phenethylamine-based ureas have been evaluated for their anticancer properties against various cell lines, including HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma). Some derivatives have exhibited potency comparable to or even exceeding that of the standard chemotherapeutic agent cisplatin, with favorable toxicity profiles in normal human dermal fibroblast cell lines. Additionally, certain urea derivatives have been found to be active against prostate (PC-3) and lung (NCI-H460) cancer cell lines.[9]

Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of this compound derivatives rely on a combination of established and advanced experimental techniques.

Target Identification

A common starting point for identifying the biological targets of novel compounds is high-throughput screening (HTS) against large compound libraries. This can be followed by more focused approaches:

-

Affinity Chromatography: This technique involves immobilizing the this compound derivative on a solid support to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

-

Chemical Proteomics: This approach utilizes probes derived from the compound of interest to label and identify interacting proteins in a complex biological sample.

Experimental Protocol: Affinity Chromatography for Target Identification

-

Ligand Immobilization:

-

Synthesize an analog of the this compound derivative containing a reactive handle (e.g., a carboxylic acid or an amine) for coupling to a solid support.

-

Couple the synthesized analog to an activated chromatography resin (e.g., NHS-activated sepharose) according to the manufacturer's protocol.

-

Thoroughly wash the resin to remove any uncoupled ligand.

-

-

Protein Extraction:

-

Prepare a cell lysate from the relevant cell line or tissue using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified lysate with the immobilized ligand resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with an uncoupled resin.

-

-

Washing and Elution:

-

Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (e.g., an excess of the free this compound derivative) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification:

-

Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise the protein bands of interest and identify them by in-gel digestion followed by mass spectrometry (LC-MS/MS).

-

Target Validation

Once potential targets are identified, their biological relevance needs to be validated through various assays:

-

Enzymatic Assays: For enzyme targets, in vitro assays are performed to determine the inhibitory potency (IC50) and mechanism of inhibition of the this compound derivative.

-

Cell-Based Assays: These assays assess the effect of the compound on cellular functions that are dependent on the target's activity. For example, for CRAC channel inhibitors, measuring intracellular calcium levels or cytokine production would be relevant.[5]

-

Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target in a cellular context by measuring the change in the thermal stability of the target protein upon ligand binding.

-

Molecular Docking and Dynamics Simulations: Computational methods can be used to predict and analyze the binding mode of the derivatives within the active site of the target protein, providing insights into the molecular basis of their activity.[11][13]

Diagram: Experimental Workflow for Target Identification and Validation

Caption: A generalized workflow for the identification and validation of biological targets.

Conclusion

This compound derivatives have demonstrated a remarkable ability to interact with a diverse array of biological targets, underscoring their potential as a privileged scaffold in drug discovery. From the intricate cascade of the complement system to the precise regulation of ion channels and the active sites of various enzymes, these compounds offer a wealth of opportunities for the development of novel therapeutics for a wide range of diseases. The continued exploration of their structure-activity relationships, coupled with advanced target identification and validation methodologies, will undoubtedly pave the way for the clinical translation of this promising class of molecules.

References

-

Al-Harthy, N., Al-Mughairi, M., Al-Mawali, N., Al-Zidi, K., Al-Fahdi, A., Al-Wahaibi, A., ... & Khan, S. A. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(21), 5036. [Link]

-

Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W., He, P. L., Zhu, F. H., ... & Nan, F. J. (2012). Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement. ACS medicinal chemistry letters, 3(4), 317-321. [Link]

-